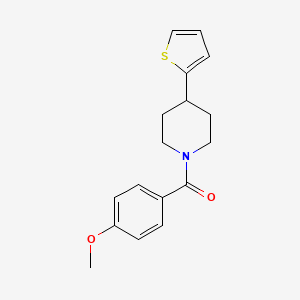
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone, also known as MTMP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The exact mechanism of action of (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is not fully understood. However, it has been suggested that it acts by modulating the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This modulation may lead to the observed anticonvulsant, analgesic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal models, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent pharmacological effects in animal models. However, there are also some limitations to its use. For example, it may not be suitable for use in certain assays due to its high lipophilicity, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone. For example, further studies could be conducted to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, studies could be conducted to investigate its potential as a treatment for other neurological and psychiatric disorders. Finally, research could be conducted to explore the potential of (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It has been shown to have significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models, and it has potential as a treatment for depression and anxiety disorders. While there are still many unanswered questions about its mechanism of action and pharmacological properties, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone represents a promising avenue for future research in the field of medicinal chemistry.
Synthesis Methods
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can be synthesized using a multistep process involving the reaction of 4-methoxybenzoyl chloride with 2-thiophenylmagnesium bromide followed by the reaction of the resulting intermediate with piperidine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
(4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, (4-Methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has been found to have potential as a treatment for depression and anxiety disorders.
properties
IUPAC Name |
(4-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-15-6-4-14(5-7-15)17(19)18-10-8-13(9-11-18)16-3-2-12-21-16/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOODRSFLLUNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

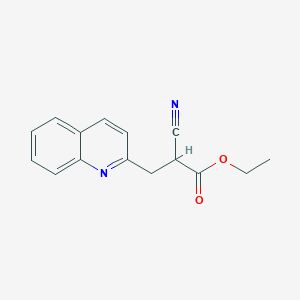
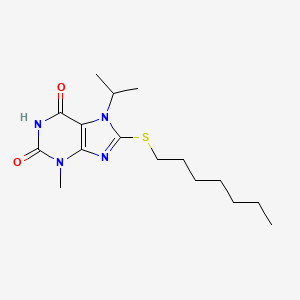
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2854408.png)
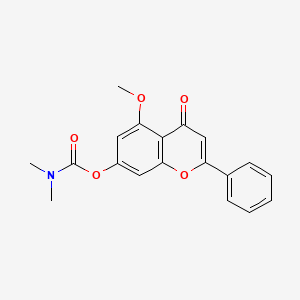


![1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene](/img/structure/B2854413.png)
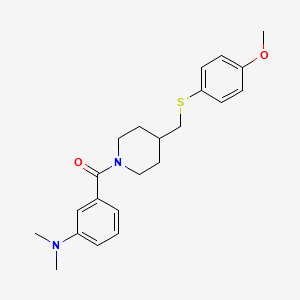
![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2854416.png)

![3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid](/img/structure/B2854419.png)
![3-(Methoxyimino)-2-[2-(4-phenoxyphenyl)hydrazono]propanenitrile](/img/structure/B2854421.png)

![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)